molecular formula C27H44O3 B196359 25,26-Dihydroxyvitamin D3 CAS No. 29261-12-9

25,26-Dihydroxyvitamin D3

Cat. No.: B196359
CAS No.: 29261-12-9
M. Wt: 416.6 g/mol
InChI Key: QOWCBCXATJITSI-ZLNGONTQSA-N
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Description

25,26-Dihydroxyvitamin D3 is a metabolite of vitamin D3, also known as cholecalciferol. This compound plays a significant role in calcium homeostasis and bone metabolism. It is one of the many hydroxylated forms of vitamin D3, which are crucial for various physiological processes, including the regulation of calcium and phosphate levels in the blood.

Mechanism of Action

Target of Action

25,26-Dihydroxycholecalciferol, also known as Calcitriol, is an active metabolite of vitamin D . It primarily targets the intestinal cells , kidney cells , and bone cells . The compound plays a crucial role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system .

Mode of Action

Calcitriol interacts with its targets by binding to and activating the vitamin D receptor in the nucleus of the cell . This activation increases the expression of many genes, leading to various physiological changes . For instance, it enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system .

Biochemical Pathways

The compound affects several biochemical pathways. It is produced in the body after a series of conversion steps of 7-dehydrocholesterol from exposure to UV light . 7-dehydrocholesterol is converted to Vitamin D3 in the skin, which is then converted to Calcifediol in the liver and kidneys . Calcifediol undergoes hydroxylation to form calcitriol via 1α-hydroxylase (CYP27B1) activity .

Pharmacokinetics

The pharmacokinetics of Calcitriol involves its metabolism in the liver and kidneys . The initial transformation of Vitamin D3 is catalyzed by a vitamin D3-25-hydroxylase enzyme present in the liver, and the product of this reaction is 25-hydroxyvitamin D3 . Hydroxylation of 25-hydroxyvitamin D3 occurs in the mitochondria of kidney tissue, activated by the renal 25-hydroxyvitamin D3-1 alpha-hydroxylase, yielding calcitriol, the biologically active form of vitamin D3 .

Result of Action

The action of Calcitriol results in the regulation of calcium and phosphorus metabolism at target tissues . It increases blood calcium mainly by increasing the uptake of calcium from the intestines . It is given as a medication for the treatment of low blood calcium and hyperparathyroidism due to kidney disease, low blood calcium due to hypoparathyroidism, osteoporosis, osteomalacia, and familial hypophosphatemia .

Action Environment

The action of 25,26-Dihydroxycholecalciferol can be influenced by environmental factors such as calcium status . Hypercalcemia and increased environmental calcium were associated with a greater transformation to the compound cochromatographing with 25,26-dihydroxycholecalciferol, while hypocalcemia and reduced environmental calcium concentrations induced more conversion to the 1,25-dihydroxycholecalciferol-like compound .

Biochemical Analysis

Biochemical Properties

25,26-Dihydroxycholecalciferol interacts with various enzymes and proteins in the body. It is involved in the regulation of calcium absorption in the intestines . The compound increases calcium absorption in rats maintained on a calcium-deficient diet .

Cellular Effects

25,26-Dihydroxycholecalciferol influences cell function by regulating calcium absorption. This regulation can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in calcium regulation can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

At the molecular level, 25,26-Dihydroxycholecalciferol exerts its effects through its interactions with various biomolecules. It can influence enzyme activity and gene expression related to calcium regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 25,26-Dihydroxycholecalciferol can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 25,26-Dihydroxycholecalciferol can vary with different dosages in animal models. Studies have shown that small doses of the compound can increase calcium absorption in rats maintained on a calcium-deficient diet .

Metabolic Pathways

25,26-Dihydroxycholecalciferol is involved in the metabolic pathways related to vitamin D3 metabolism. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 25,26-Dihydroxycholecalciferol within cells and tissues are crucial for its function. The compound’s interactions with transporters and binding proteins can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 25,26-Dihydroxycholecalciferol can affect its activity or function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 25,26-Dihydroxyvitamin D3 involves multiple steps. One common method includes the hydroxylation of cholecalciferol at the 25th and 26th positions. This process can be achieved using specific enzymes such as cytochrome P450s, which facilitate the hydroxylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or fungi are used to convert cholecalciferol into its hydroxylated forms. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 25,26-Dihydroxyvitamin D3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

25,26-Dihydroxyvitamin D3 has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its role in cellular processes, including cell differentiation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as osteoporosis and chronic kidney disease.

    Industry: Utilized in the production of vitamin D supplements and fortified foods.

Comparison with Similar Compounds

Uniqueness: 25,26-Dihydroxyvitamin D3 is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Unlike other hydroxylated forms, it has a more pronounced effect on intestinal calcium transport and bone calcium mobilization .

Properties

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWCBCXATJITSI-ZLNGONTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312198
Record name 25,26-Dihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29261-12-9
Record name 25,26-Dihydroxyvitamin D3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29261-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 25,26-Dihydroxycholecalciferol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029261129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25,26-Dihydroxyvitamin D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29261-12-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 25,26-DIHYDROXYCHOLECALCIFEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLW81C81OQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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